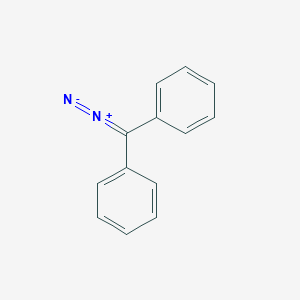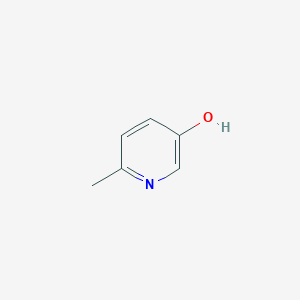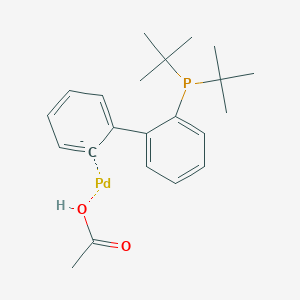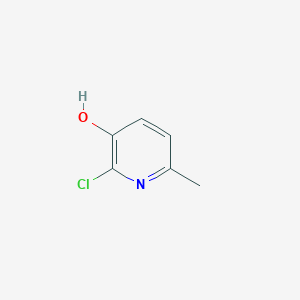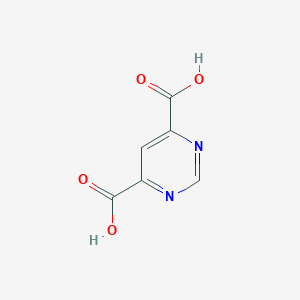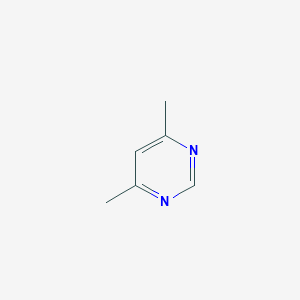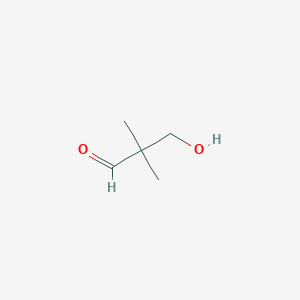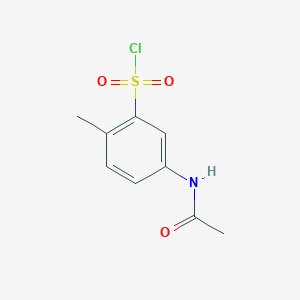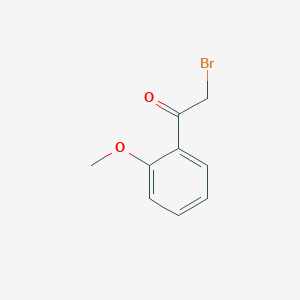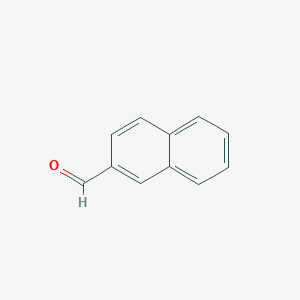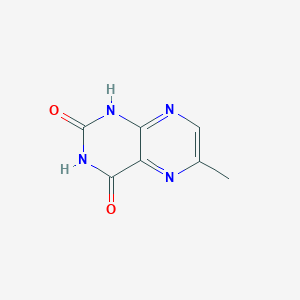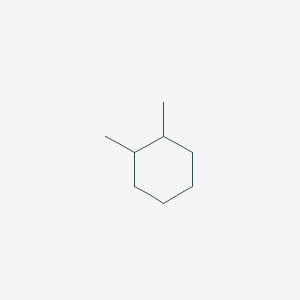
1,2-Dimethylcyclohexane
Overview
Description
1,2-Dimethylcyclohexane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclohexane, where two hydrogen atoms are replaced by methyl groups at the first and second positions. This compound exists in two stereoisomeric forms: cis and trans. The cis isomer has both methyl groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides .
Mechanism of Action
Target of Action
1,2-Dimethylcyclohexane primarily targets the conformational stability of cyclohexane rings . The compound’s primary role is to influence the spatial arrangement of the cyclohexane ring, thereby affecting its stability and reactivity .
Mode of Action
The interaction of this compound with its targets involves the orientation of the two methyl groups attached to the cyclohexane ring . In the cis-1,2-dimethylcyclohexane isomer, both methyl groups are on the same side of the ring, while in the trans-1,2-dimethylcyclohexane isomer, they are on opposite sides . These different orientations result in different conformations of the cyclohexane ring, which in turn influence the compound’s stability and reactivity .
Biochemical Pathways
Instead, its influence on the conformational stability of cyclohexane rings can indirectly affect various chemical reactions and processes that involve cyclohexane or its derivatives .
Pharmacokinetics
Like other organic compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular effect of this compound’s action is the alteration of the conformational stability of cyclohexane rings . This can lead to changes in the reactivity of the cyclohexane ring, thereby influencing the outcomes of chemical reactions involving cyclohexane or its derivatives . On a cellular level, the effects of this compound would depend on the specific biochemical context and the nature of the reactions it influences.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the equilibrium between different conformations of the cyclohexane ring . Moreover, the presence of other molecules can also influence the compound’s reactivity through mechanisms such as steric hindrance .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexane can be synthesized through various methods, including:
Hydrogenation of Xylenes: One common method involves the hydrogenation of ortho-xylene in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.
Grignard Reaction: Another method involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent), followed by acidification to yield 1,2-dimethylcyclohexanol, which can then be dehydrated to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of ortho-xylene. This process is favored due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where one or more hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: 1,2-Dimethylcyclohexanone or this compound carboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated this compound.
Scientific Research Applications
1,2-Dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of stereochemistry and conformational analysis due to its cis and trans isomers.
Biology: The compound is used in studies of lipid bilayers and membrane dynamics.
Medicine: It serves as a reference compound in the development of pharmaceuticals and in the study of drug-receptor interactions.
Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Comparison with Similar Compounds
1,2-Dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: This compound has both methyl groups on the same carbon atom, leading to different steric and electronic properties.
1,3-Dimethylcyclohexane: The methyl groups are positioned at the first and third carbon atoms, resulting in different conformational preferences.
1,4-Dimethylcyclohexane: The methyl groups are positioned at the first and fourth carbon atoms, leading to unique stereochemical properties.
Uniqueness: this compound is unique due to its cis and trans isomers, which exhibit different physical and chemical properties. The trans isomer is more stable due to the equatorial positioning of both methyl groups, minimizing steric hindrance .
Properties
IUPAC Name |
1,2-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLSYJROEPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858730 | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.5 [mmHg] | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13415 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
583-57-3 | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIMETHYLCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2-dimethylcyclohexane?
A1: this compound has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: Are there any spectroscopic data available for differentiating cis- and trans-1,2-dimethylcyclohexane?
A2: Yes, 13C NMR spectroscopy can distinguish between cis- and trans-1,2-dimethylcyclohexane. At low temperatures (169 K), the 13C NMR spectrum of trans-1,2-dimethylcyclohexane shows a single peak for the methyl carbons due to the predominance of the trans-diaxial conformation. []
Q3: What is the solubility of this compound in water?
A3: The mole fraction solubility of this compound isomers (89.3 mol % trans and 10.7 mol % cis) in water at 30 °C is (0.80 ± 0.02) × 10-6 for the trans isomer and (1.09 ± 0.01) × 10-6 for the cis isomer. The solubility increases by a factor of approximately 40 when the temperature is raised from 30 °C to 180 °C. []
Q4: How does the aqueous solubility of this compound compare to other C8 nonaromatic hydrocarbons?
A4: Studies on the aqueous solubility of various C8 nonaromatic hydrocarbons, including this compound, revealed that molecular structure significantly impacts their solubility and related thermodynamic functions. []
Q5: Does the conformation of this compound affect its physical properties?
A5: Yes, the cis and trans conformations of this compound exhibit different packing efficiencies, influencing their densities. The cis isomer has a higher density than the trans isomer. []
Q6: Can this compound be used to assess the activity of hydrocracking catalysts?
A6: Yes, the transformation of o-xylene during the hydrocracking of n-heptane, in the presence of this compound, can be used to evaluate the acid and hydrogenating activities of bifunctional hydrocracking catalysts. The formation of dimethylcyclohexanes and trimethylcyclopentanes, through hydrogenation, serves as an indicator of the catalyst's hydrogenating activity. []
Q7: What is the role of this compound in stereoselective alkane oxidation studies?
A7: Cis-1,2-dimethylcyclohexane serves as a model substrate for investigating the stereoselectivity of various catalysts in alkane oxidation reactions. For instance, researchers have studied the use of cobalt π-complexes with meta-chloroperoxybenzoic acid (MCPBA) [], iron bispidine complexes with dioxygen [], and cobalt complexes with isoindole-based ligands and m-CPBA [] for the stereoselective oxidation of cis-1,2-dimethylcyclohexane.
Q8: How does the choice of promoter affect the stereoselectivity of this compound oxidation catalyzed by a heterometallic CoIIIZnII Schiff base complex?
A8: Research indicates that the stereoselectivity of cis-1,2-dimethylcyclohexane hydroxylation, catalyzed by a heterometallic CoIIIZnII Schiff base complex, is significantly influenced by the choice of promoter. While acetic acid leads to a non-stereoselective pathway involving long-lived free carbon radicals, nitric acid promotes a stereoselective pathway without the involvement of such radicals. []
Q9: How does the position of methyl groups on cyclohexane affect its reactivity in hydrogen atom transfer reactions?
A9: The position of methyl groups on cyclohexane plays a crucial role in hydrogen atom transfer (HAT) reactions. Studies with cumyloxyl radical (CumO•) revealed that tertiary equatorial C-H bonds are significantly more reactive than tertiary axial C-H bonds due to strain release in the transition state. []
Q10: How does the stereochemistry of this compound affect its reactivity with dioxiranes and metal-oxo species?
A10: The stereochemistry of this compound significantly influences its reactivity with oxidants like dioxiranes and nonheme metal-oxo species. The observed reactivity patterns mirror those observed with CumO•, highlighting the importance of steric factors in these reactions. []
Q11: Have there been attempts to model the adsorption of this compound in chiral single-walled carbon nanotubes (SWCNTs)?
A11: Yes, atomistic simulations have been employed to investigate the potential of enantiopure SWCNTs as enantiospecific adsorbents for chiral molecules like trans-1,2-dimethylcyclohexane. The simulations revealed strong adsorption of both enantiomers within the nanotubes, but the energy differences between them were negligible, suggesting limited enantiospecificity. []
Q12: Can computational methods predict the conformational preferences of 1,2-dihalocyclohexanes within alleno-acetylenic cages (AACs)?
A12: X-ray co-crystal structures of 1,2-dihalocyclohexanes within enantiopure AACs, combined with theoretical calculations, provided detailed insights into the conformational preferences of these guests within the host cavity. These analyses demonstrated that the host imposes minimal structural changes on the guest, allowing for accurate studies of the elusive axial/diaxial conformers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


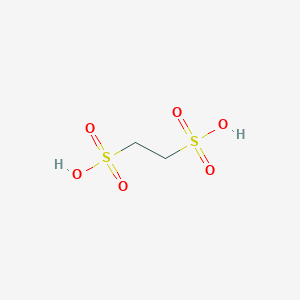
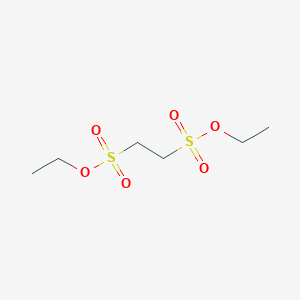
![(6R,7R)-7-Amino-3-((5-methyl-2H-tetrazol-2-yl)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B31151.png)
